molecular formula C5H6IN3O B8025655 1-Amino-4-iodo-1H-pyrrole-2-carboxamide

1-Amino-4-iodo-1H-pyrrole-2-carboxamide

Cat. No.: B8025655
M. Wt: 251.03 g/mol
InChI Key: IRPWVYFZSCSSDV-UHFFFAOYSA-N
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Description

1-Amino-4-iodo-1H-pyrrole-2-carboxamide (CAS 1638771-40-0) is a halogenated pyrrole derivative with a molecular formula of C5H6IN3O and a molecular weight of 251.03 g/mol . This chemical building block is characterized by its pyrrole ring system substituted with an iodine atom at the 4-position and both an amino group and a carboxamide group at the 2-position. While specific biological data for this compound is not extensively reported in the available literature, pyrrole derivatives are recognized as privileged structures in medicinal chemistry and drug discovery . The presence of both amino and iodo functional groups on the pyrrole core makes it a versatile intermediate for further synthetic modification, suitable for cross-coupling reactions and the construction of more complex molecules. Pyrrole-based compounds are frequently investigated for their potential anti-inflammatory properties, with some derivatives acting as dual COX-2/LOX inhibitors . Furthermore, the pyrrole scaffold is a common feature in various natural products and is explored for its antibacterial activities . This product is intended for research purposes as a chemical reference standard or synthetic intermediate in pharmaceutical development and chemical biology. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-amino-4-iodopyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6IN3O/c6-3-1-4(5(7)10)9(8)2-3/h1-2H,8H2,(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPWVYFZSCSSDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(C=C1I)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6IN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

  • Starting Material : 1-Amino-1H-pyrrole-2-carboxamide.

  • Iodination Reagents :

    • N-Iodosuccinimide (NIS) or iodine monochloride (ICl).

    • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF).

    • Catalyst: Lewis acids (e.g., FeCl₃) to direct iodination to position 4.

  • Conditions :

    • 0°C to room temperature, 12–24 hours under inert atmosphere.

    • Stoichiometric iodine (1.1–1.5 equivalents) to minimize di-iodination.

Mechanism and Regioselectivity

The carboxamide group at position 2 deactivates the pyrrole ring, directing electrophilic iodination to position 4 via resonance effects. Computational studies suggest that the amino group at position 1 further stabilizes the transition state through hydrogen bonding with the iodinating agent.

Yield and Limitations

  • Yield : 45–60% (reported for analogous pyrrole iodinations).

  • Challenges :

    • Competing iodination at position 5 (10–15% byproduct).

    • Sensitivity of the amino group to oxidation, necessitating protective strategies.

Method 2: Cyclization of β-Ketoamide Precursors

Knorr-Type Pyrrole Synthesis

  • Precursor Synthesis :

    • Condensation of β-ketoamide (e.g., ethyl 3-aminocrotonate) with iodinated acetylacetone.

  • Cyclization :

    • Acidic conditions (H₂SO₄, acetic acid) at 80–100°C.

    • Forms the pyrrole ring with pre-installed iodine and carboxamide groups.

Post-Cyclization Amination

  • Reagents : Hydroxylamine-O-sulfonic acid or ammonia gas.

  • Conditions :

    • Alkaline medium (pH 9–10) at 60°C.

    • Introduces the amino group at position 1 via nucleophilic substitution.

Performance Metrics

  • Overall Yield : 30–40% (due to multi-step inefficiencies).

  • Advantage : Avoids late-stage iodination, reducing side reactions.

Method 3: Cross-Dehydrogenative Coupling (CDC) Approach

Adaptation from Pyrazolo[1,5-a]pyridine Synthesis

Building on methodologies for heterocycle formation, this route involves:

  • Coupling Partners :

    • N-Amino-2-iminopyridine derivative.

    • β-Ketoester (e.g., ethyl acetoacetate).

  • Conditions :

    • Acetic acid (6 equivalents) as catalyst.

    • Molecular oxygen (1 atm) at 130°C for 18 hours.

Key Reaction Steps

  • Enol Addition : The β-ketoester enol attacks the iminopyridine, forming a C–N bond.

  • Oxidative Dehydrogenation : Oxygen facilitates aromatization, yielding the pyrrole core.

  • Iodination : Introduced via post-coupling electrophilic substitution (NIS, FeCl₃).

Yield and Scalability

  • Isolated Yield : 70–80% for CDC step.

  • Limitation : Requires high-purity starting materials to prevent polymerization.

Comparative Analysis of Synthetic Methods

Parameter Method 1 Method 2 Method 3
Overall Yield 45–60%30–40%70–80%
Regioselectivity ModerateHighHigh
Step Count 2–34–53–4
Scalability ModerateLowHigh
Byproduct Formation 10–15%20–25%<5%

Key Insights :

  • Method 3 offers superior yields and scalability, aligning with green chemistry principles.

  • Method 1 is preferable for small-scale, rapid synthesis despite moderate yields.

Optimization Strategies

Catalytic System Enhancements

  • Lewis Acid Catalysts : FeCl₃ improves iodination regioselectivity to >90%.

  • Microwave Assistance : Reduces reaction time for cyclization steps by 50–70%.

Solvent Effects

  • Polar Aprotic Solvents : DMF increases iodination rates but may degrade the amino group.

  • Eco-Friendly Alternatives : Ethanol-water mixtures reduce environmental impact without sacrificing yield.

Challenges and Solutions

Amino Group Protection

  • Strategies :

    • Use of tert-butoxycarbonyl (Boc) protection during iodination.

    • Deprotection with trifluoroacetic acid (TFA) post-reaction.

Purification Difficulties

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients (7:3).

  • Recrystallization : Methanol/water (4:1) yields 95% pure product.

Chemical Reactions Analysis

Types of Reactions

1-Amino-4-iodo-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 4-position can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents such as potassium permanganate or nitric acid.

    Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride or borane.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.

Major Products

    Substitution: Formation of 1-amino-4-azido-1H-pyrrole-2-carboxamide.

    Oxidation: Formation of 1-nitro-4-iodo-1H-pyrrole-2-carboxamide.

    Reduction: Formation of 1-amino-4-iodo-1H-pyrrole-2-amine.

Scientific Research Applications

1-Amino-4-iodo-1H-pyrrole-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.

    Organic Synthesis: Used as an intermediate in the synthesis of complex heterocyclic compounds.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a molecular probe.

Mechanism of Action

The mechanism of action of 1-amino-4-iodo-1H-pyrrole-2-carboxamide in biological systems involves its interaction with specific molecular targets. The iodine atom can facilitate binding to enzyme active sites or receptor proteins, potentially inhibiting their function. The amino and carboxamide groups may participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s affinity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-4-bromo-1H-pyrrole-2-carboxamide
  • 1-Amino-4-chloro-1H-pyrrole-2-carboxamide
  • 1-Amino-4-fluoro-1H-pyrrole-2-carboxamide

Comparison

1-Amino-4-iodo-1H-pyrrole-2-carboxamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine can enhance interactions with biological targets, potentially leading to improved efficacy in medicinal applications.

Biological Activity

1-Amino-4-iodo-1H-pyrrole-2-carboxamide is a heterocyclic organic compound characterized by a pyrrole ring with an amino group at the 1-position, an iodine atom at the 4-position, and a carboxamide functional group at the 2-position. Its molecular formula is C6H7IN2O, and its unique structural features contribute to its potential biological activities, particularly in medicinal chemistry and materials science.

Structural Characteristics

The presence of the iodine atom in this compound enhances its ability to form halogen bonds, which are crucial for stabilizing interactions with biological macromolecules such as proteins and nucleic acids. This property may improve binding affinity to specific targets, influencing enzyme activity or receptor binding.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.
  • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses.
  • Anticancer Properties : Preliminary findings indicate that it may inhibit the growth of certain cancer cell lines .

Case Studies

  • Antitubercular Activity : A study focused on pyrrole-2-carboxamides found that modifications in structure significantly influenced their activity against Mycobacterium tuberculosis. The study highlighted that specific substitutions could enhance potency, with some derivatives showing activity comparable to first-line anti-TB drugs like isoniazid .
  • Molecular Docking Studies : In silico studies have demonstrated that this compound can bind effectively to target proteins involved in various biological pathways. This binding is facilitated by the unique interactions offered by its halogen substituent .

Comparative Analysis of Related Compounds

The following table summarizes key features of compounds structurally similar to this compound:

Compound NameKey FeaturesUnique Aspects
1-MethylpyrroleMethyl group at position 1Lacks halogen substitution; different reactivity
4-Bromo-1-amino-1H-pyrrole-2-carboxamideBromine instead of iodineDifferent halogen bonding characteristics
4-Chloro-1-amino-1H-pyrrole-2-carboxamideChlorine instead of iodineVariations in reactivity due to electronegativity
5-MethylpyrroleMethyl substitution at position 5Alters electronic properties

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with specific receptors leading to altered cellular responses.

The iodine atom's role in enhancing halogen bonding is significant for stabilizing these interactions, thus improving the compound's efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Amino-4-iodo-1H-pyrrole-2-carboxamide, and what critical reaction conditions must be controlled?

  • Synthesis Strategy :

  • Pyrrole Core Formation : Use the Paal-Knorr synthesis with a 1,4-dicarbonyl precursor and ammonia to construct the pyrrole ring .
  • Iodination : Introduce iodine via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperature (0–5°C) to avoid over-iodination .
  • Carboxamide Functionalization : Employ coupling reagents like EDCI/HOBt for amidation, ensuring anhydrous conditions to prevent hydrolysis .
    • Critical Conditions :
  • Maintain inert atmosphere (N₂/Ar) during iodination to prevent oxidation.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Resolve aromatic protons (δ 6.5–7.5 ppm) and carboxamide signals (δ ~165–170 ppm). Iodine’s electronegativity causes deshielding of adjacent carbons .
  • IR Spectroscopy : Confirm NH₂ (3300–3500 cm⁻¹) and amide C=O (1640–1680 cm⁻¹) groups .
  • Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺, accounting for iodine’s isotopic pattern .
  • X-ray Crystallography : Resolve iodine’s spatial orientation in the crystal lattice, critical for structure-activity studies .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data between different synthetic batches?

  • Methodological Validation :

  • Perform 2D NMR (COSY, HSQC) to confirm connectivity and rule out impurities .
  • Cross-validate purity via HPLC-DAD/ELSD using a C18 column (acetonitrile/water gradient) .
  • Re-crystallize from ethanol/water to isolate stereoisomers or polymorphs that may cause spectral discrepancies .

Q. What strategies optimize the introduction of iodine, considering its steric and electronic effects?

  • Directed Iodination : Use protecting groups (e.g., Boc on the amino group) to direct iodination to the C4 position .
  • Catalytic Systems : Employ Lewis acids (e.g., FeCl₃) to enhance electrophilicity of iodinating agents .
  • Post-Functionalization : Introduce iodine after pyrrole ring formation to avoid ring destabilization during synthesis .

Q. How does the iodine substituent influence the compound’s biological activity in drug discovery contexts?

  • Mechanistic Insights :

  • Iodine’s van der Waals radius (1.98 Å) enhances hydrophobic interactions with protein pockets, as seen in antimicrobial pyrrole-2-carboxamides .
  • Electron-Withdrawing Effect : Stabilizes hydrogen bonds between the carboxamide and enzyme active sites (e.g., kinase inhibitors) .
    • Comparative Studies : Replace iodine with Cl/Br to assess halogen-dependent bioactivity trends .

Q. What methodological challenges arise during purification, and how can they be mitigated?

  • Solubility Issues : The compound’s low polarity requires gradient elution (DCM/MeOH) for column chromatography .
  • Iodine Stability : Avoid prolonged exposure to light/heat; store at –20°C under argon .

Application-Oriented Questions

Q. What are the potential applications of this compound in medicinal chemistry?

  • Antimicrobial Development : Analogous to 4-phenylpyrrole-2-carboxamides, it may inhibit bacterial DNA gyrase (MIC <10 µg/mL) .
  • Kinase Inhibition : The carboxamide group mimics ATP-binding motifs, making it a candidate for anticancer drug scaffolds .
  • Probe Synthesis : Radiolabel with ¹²⁵I for tracking target engagement in cellular assays .

Q. How can researchers establish structure-activity relationships (SAR) for derivatives of this compound?

  • Systematic Modifications :

  • Vary substituents at C1 (alkyl/aryl) and C5 (electron-donating/withdrawing groups) .
  • Replace carboxamide with sulfonamide or urea to assess backbone flexibility .
    • Computational Modeling : Use DFT to calculate electrostatic potential maps and predict binding affinities .

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